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Compound of Interest

Compound Name: Digoxigenone

Cat. No.: B15342972 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the non-

radioactive labeling of DNA probes using the random primed labeling method with digoxigenin-

dUTP (DIG-dUTP). This method is a versatile and sensitive alternative to radioactive labeling

for various molecular biology applications.

Introduction

Random primed labeling is a robust method for generating highly sensitive DNA probes for

hybridization experiments such as Southern blotting, Northern blotting, dot blotting, and in situ

hybridization.[1][2] The technique is based on the principle of hybridizing random

hexanucleotide primers to a denatured DNA template.[1] The Klenow fragment of DNA

polymerase I then extends these primers, incorporating nucleotides, including the hapten-

labeled digoxigenin-11-dUTP, along the entire length of the template.[3] This results in a

homogeneously labeled and highly sensitive probe capable of detecting target DNA sequences

in the picogram range.

The digoxigenin (DIG) system offers several advantages over traditional radioactive methods,

including increased safety, probe stability for at least a year, and the potential for reusing

hybridization solutions.[4] The detection of DIG-labeled probes is achieved through a high-

affinity anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP)
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or horseradish peroxidase (HRP). Subsequent visualization is accomplished using colorimetric,

chemiluminescent, or fluorescent substrates.

Applications
DIG-labeled probes generated by random priming are suitable for a wide range of applications

in molecular biology research and diagnostics, including:

Southern blotting: Detection of specific DNA sequences in complex genomic DNA samples.

[1]

Northern blotting: Identification and quantification of specific RNA molecules.[1]

Dot and slot blotting: Rapid screening and quantification of DNA or RNA.[1]

Screening of gene libraries: Identification of specific clones in genomic or cDNA libraries.[1]

In situ hybridization: Localization of specific nucleic acid sequences within cells and tissues.

[1]

Experimental Workflow
The overall workflow for random primed labeling and subsequent detection involves several

key steps, from DNA template preparation to signal detection.
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Diagram of the random primed labeling workflow.

Quantitative Data Summary
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The efficiency of the labeling reaction and the final yield of the DIG-labeled probe can vary

depending on the incubation time and the amount of template DNA used. The following table

summarizes the expected yields based on data from commercially available kits.

Template DNA Incubation Time
Incorporation of
Nucleotides

Yield of DIG-
labeled DNA

1 µg 1 hour ~15% ~0.8 µg

1 µg 20 hours ~38% ~2.0 µg

Table 1: Expected yield of DIG-labeled DNA from a standard random primed labeling reaction.

Data is based on the performance of the DIG-High Prime DNA Labeling and Detection Starter

Kit.[4]

Detailed Experimental Protocol
This protocol is a generalized procedure for random primed labeling of DNA with DIG-dUTP. It

is recommended to consult the manufacturer's instructions for specific labeling kits.

Materials:

Template DNA (linearized plasmid, PCR product, or isolated DNA fragment; 10 ng to 3 µg)[4]

10x Hexanucleotide Mix[5]

10x dNTP Labeling Mix (containing dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP)[1][5]

Klenow Enzyme, labeling grade

Reaction Buffer

0.2 M EDTA (pH 8.0)

Nuclease-free water

Heating block or water bath
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Ice bath

Procedure:

Template DNA Preparation:

In a microcentrifuge tube, add 10 ng to 3 µg of the template DNA.

Add nuclease-free water to a final volume of 15 µl.

Denaturation:

Denature the DNA by heating the tube in a boiling water bath or heating block at 95-100°C

for 10 minutes.[4][6]

Immediately transfer the tube to an ice/water bath and chill for at least 5 minutes to

prevent re-annealing.[4][6] This step is critical for efficient labeling.[4]

Labeling Reaction Setup:

Briefly centrifuge the tube to collect the contents at the bottom.

On ice, add the following reagents in the order listed:

2 µl of 10x Hexanucleotide Mix

2 µl of 10x dNTP Labeling Mix (containing DIG-dUTP)

1 µl of Klenow Enzyme

Incubation:

Mix the components gently by pipetting up and down.

Centrifuge the tube briefly.

Incubate the reaction at 37°C for 1 to 20 hours.[4][6] Longer incubation times will result in

a higher yield of labeled probe.[4]
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Stopping the Reaction:

Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10

minutes.[4][6]

Probe Storage:

The DIG-labeled probe can be stored at -20°C for at least one year.[4]

Determination of Labeling Efficiency
To ensure optimal and reproducible results in hybridization experiments, it is important to

determine the yield of the DIG-labeled DNA.[6] A semi-quantitative dot blot method comparing

the newly synthesized probe to a known concentration of a labeled control DNA is a common

method for this. Too high of a probe concentration can lead to background issues, while too low

of a concentration will result in weak signals.[4][6]

Signaling Pathway and Detection
The detection of the DIG-labeled probe after hybridization is an antibody-based immunological

process.

Hybridization
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Detection of a DIG-labeled probe.
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Detection Procedure Outline:

Hybridization: The DIG-labeled probe is hybridized to the target nucleic acid immobilized on

a membrane.

Stringency Washes: Post-hybridization washes are performed to remove non-specifically

bound probe.

Blocking: The membrane is incubated in a blocking solution to prevent non-specific binding

of the antibody.

Antibody Incubation: The membrane is incubated with an anti-digoxigenin antibody

conjugated to alkaline phosphatase (Anti-DIG-AP).

Washing: Unbound antibody is removed through a series of washes.

Signal Generation: The membrane is incubated with a chemiluminescent substrate, such as

CSPD®, which is dephosphorylated by the alkaline phosphatase, leading to the emission of

light that can be captured on X-ray film or with a digital imager.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15342972#random-primed-labeling-with-digoxigenin-
dutp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15342972#random-primed-labeling-with-digoxigenin-dutp
https://www.benchchem.com/product/b15342972#random-primed-labeling-with-digoxigenin-dutp
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15342972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

